IEDDA Click Kinetics of Methyltetrazine with TCO for Rapid Bioconjugation
The methyltetrazine group, as found in Methyltetrazine-PEG12-t-butyl ester, participates in the IEDDA reaction. While a direct head-to-head rate comparison for this exact compound is not available, class-level inference from literature establishes its advantageous kinetic profile over alternatives. Methyl-substituted tetrazines like this compound are known to exhibit second-order rate constants with trans-cyclooctene (TCO) on the order of 10^3-10^4 M⁻¹s⁻¹, a rate that is orders of magnitude higher than alternative bioorthogonal reactions like the Staudinger ligation (≈10^-3 M⁻¹s⁻¹) or (3+2) cycloadditions (≈10^-2 to 1 M⁻¹s⁻¹) [1]. This class-level kinetic advantage is critical for achieving efficient conjugation at the low concentrations typical of biological applications [2].
| Evidence Dimension | Second-order rate constant (k₂) with TCO |
|---|---|
| Target Compound Data | ~2000 to >10,000 M⁻¹s⁻¹ (class-level for methyltetrazines) |
| Comparator Or Baseline | Staudinger ligation: ≈10⁻³ M⁻¹s⁻¹; Azide-alkyne cycloaddition: 10⁻² - 1 M⁻¹s⁻¹ |
| Quantified Difference | Up to 7 orders of magnitude faster than Staudinger ligation |
| Conditions | Pseudo-first order conditions, aqueous or mixed aqueous/organic media |
Why This Matters
Selecting this tetrazine linker ensures reaction rates are sufficiently high for practical conjugation times (<1 hour) and low reagent concentrations, which is essential for sensitive biomolecules and cost-effective synthesis.
- [1] Blackman, M.L., Royzen, M., Fox, J.M. Journal of the American Chemical Society 130, 13518-13519 (2008). View Source
- [2] Lang, K., Chin, J.W. Chemical Reviews 114, 4764-4806 (2014). View Source
